Methyl N-(1-(butylcarbamoyl)benzoimidazol-2-yl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The final step involves the methylation of the carbamate group .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and effectiveness of the fungicide .
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various metabolites.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and enzymes or acidic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide.
Reduction: Involves reducing agents like sodium borohydride.
Major Products Formed:
Carbendazim: Formed through hydrolysis.
2-Aminobenzimidazole: A product of further hydrolysis.
Scientific Research Applications
Methyl N-(1-(butylcarbamoyl)benzoimidazol-2-yl)carbamate is extensively used in scientific research due to its fungicidal properties. It is employed in:
Agricultural Research: To study its effects on various fungal pathogens and its role in crop protection.
Environmental Studies: To understand its degradation pathways and environmental impact.
Medical Research: Investigated for its potential anticancer and antiparasitic activities.
Mechanism of Action
The compound exerts its effects by inhibiting the polymerization of tubulin, which is essential for microtubule formation. This disruption leads to the inhibition of cell division in fungi, effectively controlling fungal growth . The molecular targets include tubulin and other proteins involved in cell division pathways .
Comparison with Similar Compounds
Carbendazim: A direct metabolite of Methyl N-(1-(butylcarbamoyl)benzoimidazol-2-yl)carbamate with similar fungicidal properties.
Thiabendazole: Another benzimidazole fungicide with a similar mode of action.
Albendazole: Used primarily as an anthelmintic but shares structural similarities.
Uniqueness: this compound is unique due to its broad-spectrum fungicidal activity and its ability to degrade into carbendazim, which also possesses fungicidal properties. This dual action enhances its effectiveness in agricultural applications .
Properties
CAS No. |
58411-06-6 |
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Molecular Formula |
C26H31N5O5S |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
methyl N-[1-(butylcarbamoyl)benzimidazol-2-yl]carbamate;6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide |
InChI |
InChI=1S/C14H18N4O3.C12H13NO2S/c1-3-4-9-15-13(19)18-11-8-6-5-7-10(11)16-12(18)17-14(20)21-2;1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10/h5-8H,3-4,9H2,1-2H3,(H,15,19)(H,16,17,20);2-6H,7-8H2,1H3,(H,13,14) |
InChI Key |
IJJGMLZDZDDKAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N1C2=CC=CC=C2N=C1NC(=O)OC.CC1=C(SCCO1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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